1-[6-(4-chlorophenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by its unique structure, which includes a triazino ring fused to a benzoxazepine core, with additional functional groups such as a chlorophenyl and an ethylsulfanyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the chlorophenyl and ethylsulfanyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazino ring through cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the chlorophenyl group via electrophilic aromatic substitution.
Thioether Formation: Incorporation of the ethylsulfanyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazino ring, leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds.
Scientific Research Applications
1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
1-[6-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:
- 2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate .
- 3-(Ethylsulfanyl)-6-{3-nitrophenyl}-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine .
These compounds share structural similarities but differ in their functional groups and specific properties, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C20H17ClN4O2S |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[6-(4-chlorophenyl)-3-ethylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C20H17ClN4O2S/c1-3-28-20-22-18-17(23-24-20)15-6-4-5-7-16(15)25(12(2)26)19(27-18)13-8-10-14(21)11-9-13/h4-11,19H,3H2,1-2H3 |
InChI Key |
ILOVVWBKTLPWGP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)Cl)C(=O)C)N=N1 |
Origin of Product |
United States |
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